(S)-N-(2,2-Dimethyl-1,3-dioxolan-4-ylmethoxy)phthalimide
Overview
Description
(S)-N-(2,2-Dimethyl-1,3-dioxolan-4-ylmethoxy)phthalimide is a chemical compound that features a phthalimide group attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2,2-Dimethyl-1,3-dioxolan-4-ylmethoxy)phthalimide typically involves the reaction of phthalic anhydride with (S)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol in the presence of a base. The reaction conditions often include heating the mixture to facilitate the formation of the phthalimide ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(2,2-Dimethyl-1,3-dioxolan-4-ylmethoxy)phthalimide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the phthalimide ring or the dioxolane moiety.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-N-(2,2-Dimethyl-1,3-dioxolan-4-ylmethoxy)phthalimide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-N-(2,2-Dimethyl-1,3-dioxolan-4-ylmethoxy)phthalimide involves its interaction with specific molecular targets. The phthalimide group can interact with enzymes or receptors, modulating their activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: A related compound with a similar dioxolane ring structure.
Phthalimide: The parent compound of the phthalimide group.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl carbonate: Another compound featuring the dioxolane ring.
Uniqueness
(S)-N-(2,2-Dimethyl-1,3-dioxolan-4-ylmethoxy)phthalimide is unique due to the combination of the phthalimide and dioxolane moieties. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.
Properties
IUPAC Name |
2-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-14(2)18-7-9(20-14)8-19-15-12(16)10-5-3-4-6-11(10)13(15)17/h3-6,9H,7-8H2,1-2H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMXLUCZVUHMLW-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CON2C(=O)C3=CC=CC=C3C2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)CON2C(=O)C3=CC=CC=C3C2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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